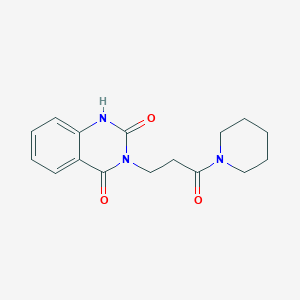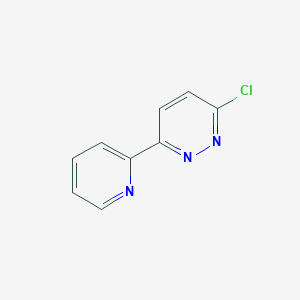
2-cyclohexyl-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyclohexyl-N-(4-methoxyphenyl)acetamide” is an organic compound. It belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H21NO2. The molecular weight is 247.338. The structure of this compound can also be represented using a SMILES string: COc1ccc(NC©=O)cc1 .Scientific Research Applications
Affinity and Selectivity for Glutamate NMDA Receptor
2-cyclohexyl-N-(4-methoxyphenyl)acetamide, alongside its analogues, demonstrates high affinity and selectivity for the glutamate NMDA receptor. These compounds, including methoxetamine and various phencyclidine (PCP) analogues, exhibit significant binding to the PCP-site of the NMDA receptor, which is pivotal for their psychotomimetic effects. Their interaction with other targets such as the serotonin transporter and sigma receptors might also contribute to delineating their pharmacological profiles and side-effects (Roth et al., 2013).
Structural Aspects and Properties
Research on derivatives of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide has revealed their ability to form gels or crystalline solids depending on the treatment with different mineral acids, suggesting a potential for creating structured materials with specific properties. This behavior is influenced by the nature of the acid used, indicating a complex interplay between molecular structure and external chemical stimuli (Karmakar et al., 2007).
Metabolism and Toxicological Detectability
The metabolism of methoxetamine, a ketamine analog which shares structural similarities with this compound, has been studied to determine its metabolites and their detectability in biological samples. The study aimed to elucidate the metabolic pathways involved, including N-deethylation and O-demethylation, highlighting the role of enzymes such as CYP2B6 and CYP3A4. This research aids in the forensic analysis and understanding of the pharmacokinetics of novel psychoactive substances (Meyer et al., 2013).
Catalytic Hydrogenation in Green Synthesis
A study on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally related to this compound, underscores the importance of this approach in the production of intermediates for azo disperse dyes. The use of a novel Pd / C catalyst demonstrated high activity, selectivity, and stability, providing an efficient and environmentally friendly method for obtaining such compounds (Zhang Qun-feng, 2008).
Antitumor Potential
Research into the antitumor activity of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which share a functional similarity with this compound, revealed that certain derivatives exhibit promising cell growth inhibitory activity across various cancer cell lines. These findings highlight the therapeutic potential of these compounds as anticancer agents and the importance of substitutions on nitrogen for enhancing antitumor potency (Dong et al., 2010).
Mechanism of Action
Target of Action
The primary target of sEH inhibitor-7, also known as 2-cyclohexyl-N-(4-methoxyphenyl)acetamide, is the soluble Epoxide Hydrolase (sEH) enzyme . This enzyme plays a central role in the metabolism of bioactive lipid signaling molecules .
Mode of Action
sEH inhibitor-7 interacts with its target by inhibiting the hydrolase activity of the sEH enzyme . The substrate-specific hydrolase activity of sEH converts epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids . The inhibition of sEH by the compound prevents this conversion, thereby preserving the beneficial effects of EETs .
Biochemical Pathways
The action of sEH inhibitor-7 affects the Arachidonic Acid (ARA) pathway . ARA is an omega-6 polyunsaturated fatty acid metabolized by various enzymes, resulting in the formation of various inflammatory mediators . The inhibition of sEH leads to an increase in EET concentrations, which mediate vasodilation, reduce inflammation, attenuate oxidative stress, and block the pathological endoplasmic reticulum (ER) stress response .
Result of Action
The inhibition of sEH by sEH inhibitor-7 has demonstrated clinical therapeutic effects in several peripheral inflammatory-related diseases . It reduces cognitive impairment, neuroinflammation, tau hyperphosphorylation pathology, and the number of amyloid plaques . It also suppresses inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations .
Action Environment
Environmental factors such as exposure to cigarette smoke can influence the action, efficacy, and stability of sEH inhibitor-7 . For instance, sEH deficiency helps reduce emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response .
Biochemical Analysis
Biochemical Properties
The primary biochemical role of 2-Cyclohexyl-N-(4-methoxyphenyl)acetamide is to inhibit the activity of sEH . This inhibition prevents the conversion of EETs to their less bioactive forms, thereby maintaining higher levels of EETs in the body . EETs are known to exhibit anti-inflammatory, analgesic, and cardio-protective properties . Therefore, the interaction of this compound with sEH can have significant impacts on various biochemical reactions and pathways.
Cellular Effects
The inhibition of sEH by this compound has been shown to have various effects on cellular processes. For instance, it has been reported to enhance synaptic neurotransmission and plasticity in the mouse prefrontal cortex . It also reduces inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids, leading to an increase in the levels of EETs . The increased EET levels can then exert various effects at the molecular level, including binding interactions with other biomolecules, changes in gene expression, and impacts on enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on sEH inhibition and the resulting increase in EET levels can have long-term impacts on cellular function
Dosage Effects in Animal Models
It has been shown to reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner in a model of methotrexate-induced intestinal mucositis
Metabolic Pathways
This compound is involved in the metabolic pathway of EETs, acting as an inhibitor of sEH, the enzyme responsible for the conversion of EETs to dihydroxyeicosatrienoic acids . This can affect metabolic flux and metabolite levels, particularly in relation to the levels of EETs and dihydroxyeicosatrienoic acids .
Subcellular Localization
It is known that sEH, the enzyme that this compound inhibits, is localized to both the cytosol and peroxisomes
properties
IUPAC Name |
2-cyclohexyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJMQSXUCFKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)
![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)


![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)


![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)


![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)